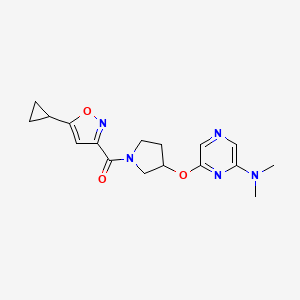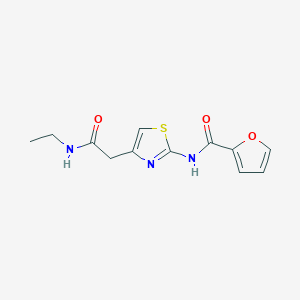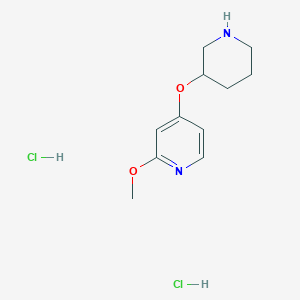
2-Methoxy-4-(piperidin-3-yloxy)pyridinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-component reactions or catalytic processes that introduce specific functional groups to the pyridine core. For instance, a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol has been reported to yield a novel pyridine derivative through a one-pot process at room temperature (Wu Feng, 2011). Additionally, copper-catalyzed Perkin-acyl-Mannich reactions have been used to introduce methoxycarbonyl methyl groups to pyridine, highlighting the versatility in synthesizing polyfunctionalized piperidine derivatives (S. Crotti, F. Berti, M. Pineschi, 2011).
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated through spectroscopic methods and X-ray crystallography. For example, a detailed structural analysis via X-ray single crystal analysis has been conducted for a dichlorothiophene pyridine derivative, showcasing the importance of crystallographic studies in understanding the spatial arrangement and interactions within these molecules (M. Al‐Refai et al., 2016).
Chemical Reactions and Properties
Pyridine derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential for further chemical modifications. For instance, the introduction of substituents through nucleophilic substitution and the formation of complex structures via heterocyclization demonstrate the chemical versatility of these compounds (Zh. Koshetova et al., 2022).
Scientific Research Applications
Organic Synthesis and Chemical Transformations
- Ring Contraction of Piperidines : A study demonstrated the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide in dichloromethane, indicating a method for ring contraction that may be applicable to 2-Methoxy-4-(piperidin-3-yloxy)pyridine derivatives (Tehrani et al., 2000).
- Synthesis of Novel Pyrrolidine Derivatives : Research on the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, some containing piperidine moieties, showed significant antiarrhythmic and antihypertensive activities, suggesting potential medicinal chemistry applications for similar compounds (Malawska et al., 2002).
Pharmacological Applications
- Antitumor Activity : Bis-indole derivatives with pyridine or piperazine linkers, including structures similar to 2-Methoxy-4-(piperidin-3-yloxy)pyridine, were synthesized and showed significant antitumor activity in human cell line screens, indicating the potential for cancer treatment applications (Andreani et al., 2008).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : A study on the adsorption and corrosion inhibition properties of piperidine derivatives on iron suggests potential applications for 2-Methoxy-4-(piperidin-3-yloxy)pyridine derivatives in protecting metals from corrosion, which is crucial in industrial applications (Kaya et al., 2016).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Research on new pyridine derivatives, including piperidine-substituted compounds, demonstrated considerable antimicrobial activity, suggesting the utility of 2-Methoxy-4-(piperidin-3-yloxy)pyridine derivatives in developing new antimicrobial agents (Patel et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-methoxy-4-piperidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-11-7-9(4-6-13-11)15-10-3-2-5-12-8-10;;/h4,6-7,10,12H,2-3,5,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLADBSQOLYFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)OC2CCCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(piperidin-3-yloxy)pyridinedihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

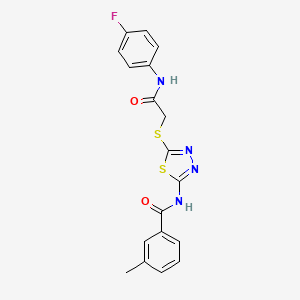
![6-bromo-8-methoxy-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B2494573.png)
![Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2494574.png)
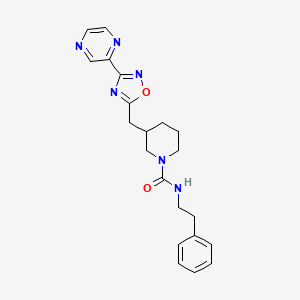

![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
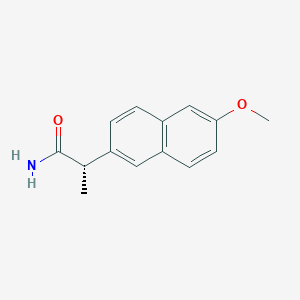
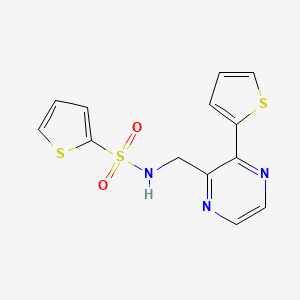

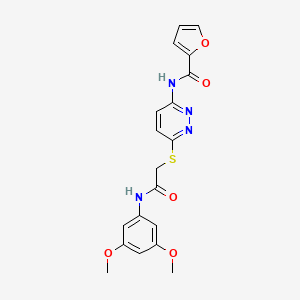
![3-methyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2494591.png)
